2-phenoxybenzoyl Chloride
Overview
Description
2-Phenoxybenzoyl chloride is a chemical compound with the CAS Number: 40501-36-8 . It has a molecular weight of 232.67 and a molecular formula of C13H9ClO2 .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-phenoxybenzoic acid . Other synthetic routes are also available .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H . The exact mass of the compound is 233.02400 .Chemical Reactions Analysis
This compound is used in the synthesis of various compounds. For instance, it is used in the synthesis of 2-(3-Phenoxybenzoyl)cyclohexanone . It also plays a role in the synthesis of benzoxazoles .Physical and Chemical Properties Analysis
This compound has a density of 1.248g/cm3 . It has a boiling point of 319.149ºC at 760 mmHg . The melting point of the compound is 37ºC .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Phenoxybenzoyl chloride has been involved in studies related to the phenolysis of various systems, demonstrating its relevance in understanding reaction mechanisms. For instance, the phenolysis of tetrahydrolinalyl and 2-octyl systems was studied, showcasing the role of this compound in understanding reaction rates and product distributions in chemical processes (Okamoto & Kinoshita, 1972).
- The compound has also been used in the synthesis of UV-absorbers, where phenol derivatives were benzoylated, highlighting its utility in creating materials with specific light-absorbing properties (Zakrzewski & Szymanowski, 2000).
Applications in Biochemistry and Molecular Biology
- In the field of biochemistry, this compound has been utilized in the synthesis of oligodeoxyribonucleotide, specifically for the protection of exocyclic amino groups of nucleosides. This highlights its significance in the controlled synthesis of DNA fragments for research and therapeutic applications (Mishra & Misra, 1986).
Material Science and Polymer Chemistry
- In material science, this compound is involved in synthesizing polymers and other complex materials. For example, studies on the synthesis of 4-hydroxybenzamides and their salts explored its utility in generating biologically active compounds and drugs, showcasing its critical role in developing new materials with potential medical applications (Brel et al., 2015).
Environmental Chemistry
- In environmental chemistry, the role of phenoxy radicals, which can be derived from compounds like this compound, has been investigated in the formation of toxic compounds like polychlorinated dibenzo-p-dioxins and furans. This research is crucial for understanding and mitigating environmental pollution (Sidhu & Edwards, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s often used as a reagent in organic synthesis
Mode of Action
2-Phenoxybenzoyl chloride is an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, amines, and carboxylic acids, to form esters, amides, and other carboxylic acid derivatives . The exact mode of action would depend on the specific reaction conditions and the nucleophile present.
Result of Action
The result of this compound’s action would depend on the specific reaction it’s involved in. In general, acyl chlorides like this compound can be used to introduce the corresponding carboxylic acid moiety into a molecule . This could potentially lead to changes in the molecule’s properties, such as its reactivity, polarity, or biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of nucleophiles can trigger reactions with the acyl chloride group. The reaction rate and outcome can also be affected by factors such as temperature, solvent, and the presence of catalysts . .
Properties
IUPAC Name |
2-phenoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKQFRMINVVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454337 | |
Record name | 2-phenoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-36-8 | |
Record name | 2-phenoxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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